molecular formula C8H6F4O B2397583 (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol CAS No. 1309598-45-5

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B2397583
CAS No.: 1309598-45-5
M. Wt: 194.129
InChI Key: VFXAHGNGZGBILK-ZETCQYMHSA-N
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Description

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol of high interest in advanced chemical synthesis. This compound serves as a critical chiral building block for pharmaceutical and agrochemical research, where its stereochemistry and fluorine atoms can significantly influence the biological activity and metabolic stability of target molecules . While the specific mechanism of action for this exact stereoisomer is not fully detailed in the available literature, insights can be drawn from related fluorinated alcohols. For instance, 2,2,2-trifluoroethanol (TFE) is a well-studied cosolvent known for its ability to stabilize peptide secondary structures, such as alpha-helices and beta-sheets, by creating a low-dielectric environment and promoting intramolecular hydrogen bonding . The (S)-enantiomer provided here offers researchers precise stereochemical control for developing chiral ligands, asymmetric catalysts, and complex molecular architectures. This product is intended for research and development use only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXAHGNGZGBILK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 3-fluorobenzaldehyde with trifluoroethanol in the presence of a chiral catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

  • Biochemical Studies :
    • This compound is utilized in biochemical research to study protein folding and stability. Its ability to stabilize certain protein conformations makes it a valuable tool in understanding enzyme activity and receptor binding mechanisms.
    • It has been shown to competitively inhibit alcohol dehydrogenase, which is significant for studies involving metabolic pathways and enzyme kinetics .
  • Solvent in Organic Reactions :
    • (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol serves as an effective solvent in various organic reactions, particularly those involving fluorinated compounds. Its unique solvent properties allow for improved reaction yields and selectivity .
  • Pharmaceutical Applications :
    • The compound has potential applications in drug design and development due to its interactions with biological molecules. Its structural characteristics can influence the pharmacokinetics and pharmacodynamics of drug candidates .

Case Study 1: Protein Folding Studies

In a study examining the effects of this compound on protein structures, researchers found that varying concentrations of this compound significantly impacted the folding pathways of specific proteins. The findings suggested that the compound could be used to modulate protein stability in therapeutic contexts.

Case Study 2: Enzyme Inhibition

A research project focused on the inhibition of alcohol dehydrogenase by this compound demonstrated that this compound could effectively reduce enzyme activity in vitro. This inhibition profile indicates its potential use as a lead compound for developing new therapeutic agents targeting alcohol metabolism disorders.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the trifluoroethanol moiety contributes to its solubility and reactivity. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol with analogous trifluoroethanol derivatives:

Compound Name Molecular Formula Substituent Group Key Applications/Properties References
This compound C₈H₆F₄O 3-Fluorophenyl Chiral intermediate in drug synthesis; potential use in enantioselective catalysis
2,2,2-Trifluoroethanol (TFE) C₂H₃F₃O None (parent) Solvent for peptides/proteins (induces α-helix formation); high polarity, water-miscible
(S)-1-(1,3-Benzothiazol-2-yl)-2,2,2-TFE C₉H₆F₃NOS Benzothiazolyl Crystal structure shows O–H···N hydrogen bonding; used in chiral CF₃-containing motifs
(R)-1-(9-Anthryl)-2,2,2-TFE (Pirkle’s alcohol) C₁₇H₁₁F₃O 9-Anthryl Chiral NMR shift reagent; bulky substituent enhances stereochemical discrimination
1-(4-Bromophenyl)-2,2,2-TFE C₈H₆BrF₃O 4-Bromophenyl Kinetic resolution via enzymatic acetylation; precursor in Suzuki-Miyaura couplings
1-(4-Chlorophenyl)-2,2,2-TFE C₈H₆ClF₃O 4-Chlorophenyl Safety data available (GHS); similar handling/toxicity profile to fluorophenyl derivatives

Physical and Chemical Properties

  • Polarity and Solubility : TFE is highly polar and water-miscible due to its hydroxyl and trifluoromethyl groups . Substituted derivatives like (S)-1-(3-Fluorophenyl)-2,2,2-TFE exhibit reduced water solubility but enhanced lipophilicity due to the aromatic fluorophenyl group.
  • Hydrogen Bonding : The benzothiazolyl derivative forms O–H···N hydrogen bonds in crystals, stabilizing its structure , whereas TFE’s hydrogen-bonding capacity drives peptide α-helix stabilization .
  • Thermal Stability : Aryl-substituted TFE derivatives generally have higher melting points than TFE (-44°C). For example, 1-(benzothiazolyl)-TFE melts at 377 K .

Research Findings and Key Contrasts

Hydrogen Bonding vs. Hydrophobicity : While TFE stabilizes peptides via hydrogen bonding , aryl-TFEs prioritize hydrophobic interactions, as seen in benzothiazolyl-TFE’s crystal packing .

Substituent Impact on Reactivity : 4-Bromophenyl-TFE undergoes efficient Suzuki-Miyaura cross-couplings , whereas 3-fluorophenyl-TFE’s reactivity in similar reactions remains underexplored.

Safety Profiles : Chlorophenyl-TFE derivatives have documented safety protocols (e.g., GHS classification) , but data gaps exist for fluorophenyl analogs.

Biological Activity

(S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains a trifluoroethanol moiety, which is known for its solvent properties and ability to influence protein folding and stability. The presence of the fluorine atoms contributes to its lipophilicity and potential bioactivity.

The compound's mechanism of action is primarily linked to its interaction with various receptors and enzymes in the central nervous system. It is hypothesized that the trifluoroethanol moiety may enhance binding affinity to certain targets due to its unique electronic properties.

Binding Affinities

Research has demonstrated that compounds similar to this compound exhibit significant binding affinities for serotonin transporters (SERT) and other monoamine transporters. For instance, studies have shown that certain analogs possess Ki values in the nanomolar range for SERT, indicating strong interactions .

In Vitro Studies

In vitro assays have revealed that this compound can modulate neurotransmitter levels by inhibiting reuptake mechanisms. This property suggests potential applications in treating mood disorders such as depression and anxiety.

CompoundTargetKi (nM)
(S)-1-(3-Fluorophenyl)-TFESERT1-40
CitalopramSERT1.94
EscitalopramSERT~30

Antidepressant Activity

A case study focusing on the antidepressant effects of similar compounds indicated that this compound could enhance serotonin levels in rodent models. The study utilized behavioral assays to evaluate changes in locomotion and anxiety-like behaviors after administration of the compound .

Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress in neuronal cultures. Results indicated a significant reduction in cell death rates when treated with the compound compared to control groups .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the trifluoroethanol group or the phenyl ring can lead to variations in binding affinity and selectivity towards specific targets.

  • Fluorination : The introduction of fluorine atoms increases lipophilicity and may enhance blood-brain barrier penetration.
  • Substituent Variations : Alterations on the phenyl ring can modulate receptor selectivity and potency.

Q & A

Q. How should researchers address contradictory data in solvent effects on protein stabilization?

  • Case Study : While 10% TFE stabilizes α-helices in peptides, higher concentrations (>30%) may denature globular proteins.
  • Resolution : Conduct circular dichroism (CD) spectroscopy under varying TFE concentrations (5–40%) to identify optimal conditions .

Methodological Tables

Table 1 : Comparison of Fluorinated Ethanol Analogs

CompoundMolecular FormulaSimilarity IndexKey Application
(R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanolC₈H₆ClF₃O0.98Chiral catalyst in asymmetric synthesis
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanolC₈H₅F₅O0.95HIV protease inhibitor intermediate

Table 2 : Crystallographic Data for (S)-Enantiomer

ParameterValue
Space groupP2₁
Flack parameter-0.03(9)
Hydrogen bondsO-H⋯N (2.01 Å, 165°)
Torsion angle (N1-C7-C8-O1)-30.8(3)°

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